molecular formula C10H11NO3 B8445121 1-(2-Cyclopropyloxazol-4-yl)cyclopropanecarboxylic acid

1-(2-Cyclopropyloxazol-4-yl)cyclopropanecarboxylic acid

Cat. No. B8445121
M. Wt: 193.20 g/mol
InChI Key: QPTUFZJJCIBFRI-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

An aqueous solution of sodium hydroxide (4N, 5 mL) was added to a solution of ethyl 1-(2-cyclopropyloxazol-4-yl)cyclopropanecarboxylate (200 mg, 0.9 mmol) in tetrahydrofuran and water (4 mL, 1:1). The reaction mixture was stirred at room temperature for 12 h. The mixture was acidified with an aqueous solution of hydrochloric acid (4N), extracted with ethyl acetate, dried and concentrated under reduced pressure to afford the title compound (150 mg). MS (ES+APCI) (M+H) 194.1; LCMS retention time: 3.515 min (Method Q1).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
ethyl 1-(2-cyclopropyloxazol-4-yl)cyclopropanecarboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1([C:6]2[O:7][CH:8]=[C:9]([C:11]3([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12]3)[N:10]=2)[CH2:5][CH2:4]1.Cl>O1CCCC1.O>[CH:3]1([C:6]2[O:7][CH:8]=[C:9]([C:11]3([C:14]([OH:16])=[O:15])[CH2:13][CH2:12]3)[N:10]=2)[CH2:4][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 1-(2-cyclopropyloxazol-4-yl)cyclopropanecarboxylate
Quantity
200 mg
Type
reactant
Smiles
C1(CC1)C=1OC=C(N1)C1(CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)C=1OC=C(N1)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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